

# NEO2734 Off-Target Binding Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of **NEO2734**, a dual inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins and the CREB-binding protein (CBP) and E1A binding protein p300 histone acetyltransferases (HATs). The performance of **NEO2734** is compared with other selective inhibitors targeting these epigenetic regulators. All presented data is based on publicly available experimental results.

## **Executive Summary**

**NEO2734** is a potent and orally active dual inhibitor of BET bromodomains (BRD2, BRD3, BRD4, and BRDT) and the bromodomains of CBP and p300.[1][2] It exhibits high affinity for its intended targets.[1] While characterized as a selective inhibitor, a comprehensive understanding of its off-target interactions is crucial for predicting potential side effects and for the design of future targeted therapies. This guide summarizes the available binding data for **NEO2734** and compares it to other well-characterized inhibitors of the same target classes.

## **On-Target and Off-Target Binding Profiles**

The binding affinity of **NEO2734** and selected alternative inhibitors was determined using various in vitro assays. The BROMOscan® platform (Eurofins DiscoverX) is a competitive binding assay used to determine dissociation constants (Kd) for a wide range of bromodomains. Other techniques such as AlphaScreen® and Fluorescence Polarization are also employed to assess inhibitor potency.



**Binding Affinity of NEO2734 and Comparators** 

| Compound              | Target              | Kd (nM)         | Assay Type | Reference |
|-----------------------|---------------------|-----------------|------------|-----------|
| NEO2734               | BRD2                | single-digit nM | BROMOscan® | [1]       |
| BRD3                  | single-digit nM     | BROMOscan®      | [1]        |           |
| BRD4                  | single-digit nM     | BROMOscan®      |            |           |
| BRDT                  | single-digit nM     | BROMOscan®      |            |           |
| СВР                   | 19                  | BROMOscan®      |            |           |
| EP300                 | 31                  | BROMOscan®      |            |           |
| Molibresib (iBET-762) | BRD2, BRD3,<br>BRD4 | Not specified   | BROMOscan® |           |
| СВР                   | No binding detected | BROMOscan®      |            |           |
| EP300                 | No binding detected | BROMOscan®      |            |           |
| JQ1                   | BRD2 (BD1)          | 128             | ITC        | _         |
| BRD4 (BD1)            | 77 (IC50)           | AlphaScreen®    |            | _         |
| CPI-637               | СВР                 | 30 (IC50)       | TR-FRET    |           |
| EP300                 | 51 (IC50)           | TR-FRET         |            |           |
| BRD9                  | 730 (IC50)          | TR-FRET         |            |           |

Note: While **NEO2734** is reported to have high specificity for BET and CBP/EP300 bromodomains compared to other bromodomain-containing proteins, comprehensive screening data against a broader panel of off-target proteins (e.g., kinases, GPCRs, ion channels) is not publicly available. The same limitation applies to the comparator compounds, for which full off-target profiles are not readily accessible in the public domain. For CPI-637, off-target activity has been noted for BRD9.

## **Signaling Pathways and Experimental Workflows**







To visualize the mechanism of action and the methods for assessing off-target binding, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NEO2734 Off-Target Binding Profile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2955155#neo2734-off-target-binding-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com